molecular formula C27H24N2 B5158614 Dibenzyl[(9H-carbazol-9-YL)methyl]amine

Dibenzyl[(9H-carbazol-9-YL)methyl]amine

Cat. No.: B5158614
M. Wt: 376.5 g/mol
InChI Key: UASZOYKBIBQHHT-UHFFFAOYSA-N
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Description

Dibenzyl[(9H-carbazol-9-yl)methyl]amine is a tertiary amine featuring a carbazole core substituted with a dibenzylamine group at the 9-position. Its synthesis often involves alkylation or coupling reactions, as evidenced by protocols for analogous carbazole-amine derivatives. For example, zirconium complexes incorporating carbazole-based ligands (e.g., [OSSO]-type preligands) are synthesized via reactions between bromomethyl-carbazole derivatives and thiols, followed by coordination with metal precursors like Zr(CH2Ph)4 . The compound exhibits unique spectroscopic properties, such as upfield-shifted benzyl proton signals in $ ^1H $ NMR due to aromatic shielding effects, confirming its C2-symmetric structure in solution . This structural motif is critical in catalysis and materials science, particularly in designing organometallic precatalysts .

Properties

IUPAC Name

N-benzyl-N-(carbazol-9-ylmethyl)-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2/c1-3-11-22(12-4-1)19-28(20-23-13-5-2-6-14-23)21-29-26-17-9-7-15-24(26)25-16-8-10-18-27(25)29/h1-18H,19-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASZOYKBIBQHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzyl[(9H-carbazol-9-YL)methyl]amine typically involves the functionalization of the carbazole moiety at the nitrogen position. One common method includes the reaction of 9H-carbazole with benzyl chloride in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) . The reaction conditions often require heating and stirring to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Dibenzyl[(9H-carbazol-9-YL)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carbazole-based quinones.

    Reduction: Reduction reactions can convert the carbazole moiety to its dihydro form.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings of the carbazole moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbazole quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry: Dibenzyl[(9H-carbazol-9-YL)methyl]amine is used in the synthesis of advanced materials, including conducting polymers and organic semiconductors. Its good charge transport properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Biology and Medicine: In biological research, carbazole derivatives have shown potential as anticancer agents due to their ability to intercalate with DNA and inhibit topoisomerase enzymes. This compound may also be explored for similar applications .

Industry: The compound is used in the development of corrosion inhibitors and as a component in the formulation of high-performance coatings. Its stability and electronic properties make it valuable in these industrial applications .

Mechanism of Action

The mechanism by which Dibenzyl[(9H-carbazol-9-YL)methyl]amine exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The carbazole moiety can intercalate with DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes like topoisomerases, which are essential for DNA replication and transcription . These interactions can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

N,9-Diphenyl-9H-carbazol-3-amine

  • Structure : Substituted with phenyl groups at the 3- and 9-positions instead of dibenzylamine.
  • Properties : Exhibits high thermal stability and is used in organic light-emitting diodes (OLEDs) as a host material. Its bipolar charge-transport capabilities enhance device efficiency (e.g., maximum current efficiency of 27.8 cd/A) .
  • Synthesis : Typically involves Ullmann or Buchwald-Hartwig coupling reactions to attach aryl groups .

3-(9H-Carbazol-9-yl)-N-methylpropan-1-amine

  • Structure : Features a carbazole linked to a methylpropylamine chain.
  • Applications : Precursor for dithiocarbamate salts with antimicrobial activity. The sodium salt derivative (Na(Carbz-pr-N(Me)-DTC)) shows tunable antiproliferative properties .
  • Synthesis : Achieved via nucleophilic substitution or reductive amination .

4-(9H-Carbazol-9-yl)-N-phenylaniline

  • Structure : Combines carbazole with a diphenylamine moiety.
  • Applications : Used in optoelectronic materials due to extended π-conjugation. Similarity score of 0.86 to this compound suggests overlapping electronic properties .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Key Applications Unique Properties Synthesis Route Reference
This compound Dibenzylamine at C9 ~400–450 (estimated) Organometallic catalysis C2-symmetric structure, shielding in NMR Alkylation/coordination chemistry
N,9-Diphenyl-9H-carbazol-3-amine Phenyl at C3 and C9 ~360 OLED host materials Bipolar charge transport, high efficiency Ullmann coupling
Na(Carbz-pr-N(Me)-DTC) Methylpropylamine-dithiocarbamate ~300–350 Antimicrobial agents Water-soluble, antiproliferative activity Reductive amination + dithiocarbamation
Bis(4-(9-phenylcarbazol-3-yl)phenyl)amine Bis-carbazole-phenylamine ~700 High-performance optoelectronics Extended π-system, high thermal stability Suzuki-Miyaura cross-coupling

Key Findings and Contrasts

Electronic Properties : this compound lacks the extended π-conjugation seen in N,9-diphenylcarbazol-3-amine, limiting its use in OLEDs but enhancing its suitability for metal coordination .

Synthetic Complexity : Dibenzyl derivatives require precise control of alkylation steps (e.g., using Zr(CH2Ph)4), whereas diphenyl analogues rely on cross-coupling reactions, which are more scalable .

Biological Activity : Dithiocarbamate derivatives (e.g., Na(Carbz-pr-N(Me)-DTC)) exhibit antimicrobial activity absent in this compound, highlighting the impact of functional groups on bioactivity .

Thermal Stability : Bis-carbazole-phenylamine derivatives show superior thermal stability (critical for optoelectronics) compared to dibenzylcarbazole-amines, which prioritize structural symmetry for catalysis .

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